4,5-Dimethyl-2-nitrophenol

Beschreibung

Contextualization of Nitrophenol Compounds in Contemporary Chemical Research

Nitrophenols represent a class of organic compounds that are subjects of significant interest in modern chemical research due to their dual role as industrial intermediates and environmental contaminants. pjoes.comllojibwe.org These compounds and their derivatives are utilized in the synthesis of dyes, leather, rubber chemicals, fungicides, drugs, and pesticides. pjoes.comllojibwe.org The presence of nitrophenols in the environment is not solely due to their direct manufacture and use; they also form through the degradation of other chemicals, such as certain pesticides, and as byproducts of industrial and vehicular emissions. pjoes.comllojibwe.org

In atmospheric science, nitrophenols are recognized for their contribution to urban chemistry and their potential influence on climate. mdpi.com They are formed from the photooxidation of aromatic compounds and are components of biomass burning emissions. mdpi.comrsc.org Their ability to absorb solar radiation and undergo photolysis makes them relevant to the study of atmospheric energy balance and the formation of secondary organic aerosols. mdpi.comrsc.org Research has shown that the photolysis of nitrophenols can be an important source of nitrous acid (HONO) in the gas phase, which in turn influences the concentration of hydroxyl (OH) radicals, a key oxidant in the atmosphere. mdpi.com The environmental fate of nitrophenols is complex, as they can break down readily in surface water but may persist in deep soil and groundwater. llojibwe.org

Significance of Substituted Phenolic Derivatives within Environmental and Synthetic Chemistry

Substituted phenols, a broader category that includes nitrophenols, are foundational chemicals in a vast array of synthetic processes. They serve as precursors and intermediates in the production of plastics, explosives, detergents, antioxidants, and pharmaceuticals. up.pt Their widespread use, however, has led to them becoming significant environmental pollutants. up.pt

Due to their potential toxicity and persistence, agencies like the US Environmental Protection Agency (EPA) have classified some substituted phenols as priority pollutants, recommending limits on their concentrations in natural water bodies. up.pt Research into the environmental impact of these compounds has shown they can affect basic cellular functions in organisms. up.pt For instance, studies have demonstrated that substituted phenols, particularly nitro-substituted variants, can increase the fluidity of cell membranes, which may lead to functional and pathological issues. up.ptnih.gov The Canadian government has also assessed certain substituted phenols, identifying some as persistent, bioaccumulative, and potentially harmful to the environment. canada.cacanada.ca This has prompted risk management considerations and the tracking of their use in commercial products. canada.ca

Overview of 4,5-Dimethyl-2-nitrophenol: Structural Distinctions and Research Imperatives

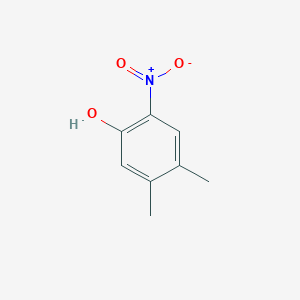

Within the large family of substituted phenols, this compound is a distinct compound with the chemical formula C₈H₉NO₃. biosynth.com Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group at position 1, a nitro (-NO₂) group at position 2, and two methyl (-CH₃) groups at positions 4 and 5. biosynth.comvulcanchem.com This specific arrangement of functional groups dictates its chemical properties and reactivity.

The primary research imperatives for this compound revolve around its role as a chemical intermediate in organic synthesis. biosynth.com It has been noted for its reaction with hydrogen peroxide and chloride to produce nitrobenzene, an important precursor in the synthesis of other organic compounds. biosynth.com Another notable reaction is its interaction with hydrogen peroxide to form a fluorescent product, a process that has applications in the detection of hydrogen peroxide in environmental chemistry. biosynth.com The molecule can also exist in tautomeric forms, shifting between dienone and enedione structures, which can lead to different ligand interactions and reactivity. biosynth.com

Scope and Scholarly Objectives of the Comprehensive Research Outline

The objective of this article is to provide a focused and scientifically rigorous examination of the chemical compound this compound. Adhering strictly to the outlined structure, this work contextualizes the compound within the broader classes of nitrophenols and substituted phenolic derivatives, highlighting their significance in synthetic and environmental chemistry. The core of the article will then concentrate on the specific structural features, properties, and documented research findings related to this compound. The aim is to deliver a thorough and authoritative overview based on available scientific data, without extending into topics beyond the specified scope.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18087-10-0 | biosynth.comapolloscientific.co.uk |

| Molecular Formula | C₈H₉NO₃ | biosynth.com |

| Molecular Weight | 167.16 g/mol | biosynth.com |

| MDL Number | MFCD15527214 | biosynth.comapolloscientific.co.uk |

| Flash Point | 80 °C | biosynth.com |

| SMILES | CC1=CC(=C(C=C1C)O)N+[O-] | biosynth.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDIYDUZVHFMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325115 | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-10-0 | |

| Record name | 18087-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways of 4,5 Dimethyl 2 Nitrophenol

Elucidation of Synthetic Routes to 4,5-Dimethyl-2-nitrophenol

The synthesis of this compound is primarily achieved through the electrophilic nitration of its precursor, 3,4-dimethylphenol (B119073). The strategic placement of the nitro group is influenced by the directing effects of the hydroxyl and methyl substituents on the aromatic ring, presenting unique challenges and opportunities in synthetic design.

Direct Nitration Strategies of Precursor Phenols

Direct nitration of the precursor 3,4-dimethylphenol is the most straightforward approach to obtaining this compound. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions (positions 2, 6, and 4). As position 4 is already occupied by a methyl group, the primary sites for nitration are positions 2 and 6. The methyl groups also provide weak activation.

Various nitrating agents have been employed to achieve this transformation. A highly regioselective method involves the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) with sodium bicarbonate, which yields this compound exclusively at the ortho position in a high yield of 89%. arkat-usa.org This method is notable for its mild conditions and selectivity, avoiding the formation of isomeric byproducts. arkat-usa.org

In contrast, other nitrating systems exhibit less selectivity. For instance, the nitration of 3,4-dimethylphenol using a mixture of sodium nitrite (B80452) (NaNO₂), hydrogen peroxide (H₂O₂), and sulfuric acid (H₂SO₄) was found to be significantly less regioselective, producing a mixture of isomers. rsc.org Classical nitration conditions, such as nitric acid in the presence of sulfuric acid, are also commonly used for phenols and can be applied, though they often necessitate careful control to prevent over-nitration and manage isomer ratios.

| Nitrating Agent/System | Precursor | Product | Yield | Observations | Reference |

|---|---|---|---|---|---|

| Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ | 3,4-Dimethylphenol | This compound | 89% | Highly regioselective ortho-mononitration. | arkat-usa.org |

| NaNO₂ / H₂O₂ / H₂SO₄ | 3,4-Dimethylphenol | Isomer Mixture | Not specified | Reported as being less regioselective than other methods. | rsc.org |

| Nitric Acid / Sulfuric Acid | 2,5-Dimethylphenol (analogy) | 2,5-Dimethyl-4-nitrophenol | Not specified | A standard industrial method requiring control to avoid over-nitration. |

Investigation of Novel Catalytic and Non-Catalytic Synthetic Approaches

Research into the synthesis of nitrophenols has led to the development of novel methodologies that offer improved selectivity and milder reaction conditions compared to traditional approaches.

Non-Catalytic Approaches: The use of cerium (IV) ammonium nitrate (CAN) represents a significant advance in non-catalytic, regioselective nitration. arkat-usa.org The reaction proceeds under mild conditions and demonstrates that a well-chosen reagent can overcome the inherent challenges of directing the nitro group to a specific position on an activated phenol (B47542) ring. arkat-usa.org

Catalytic Approaches: Metal nitrate salts have been explored as catalysts for the nitration of phenolic compounds. A general procedure utilizing bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in acetone (B3395972) has been shown to be effective for nitrating various phenols. chemicalbook.com These methods provide an alternative to strong acid conditions, often resulting in clean reactions and straightforward purification. chemicalbook.com While not specifically detailed for 3,4-dimethylphenol in the cited study, this catalytic system is applicable to a broad range of phenolic substrates. chemicalbook.com

Challenges in Regioselective Synthesis and Isomer Control

The primary challenge in the synthesis of this compound is achieving regioselectivity. The electronic properties of the 3,4-dimethylphenol precursor, with a strongly activating hydroxyl group and two weakly activating methyl groups, can lead to the formation of multiple nitrated isomers. The principal isomers that can form are this compound and 3,4-dimethyl-6-nitrophenol.

The difficulty in controlling the reaction outcome is evident in studies where conventional nitrating agents are used. For example, the nitration of 3,4-dimethylphenol with a NaNO₂/H₂O₂/H₂SO₄ system resulted in a 57:43 mixture of isomers, highlighting a lack of regiocontrol. rsc.org The nitration of structurally similar compounds, such as 3,4-dimethylacetophenone with mixed acid, also yields a complex mixture of 2-nitro, 5-nitro, and 6-nitro isomers, further illustrating the challenge of directing the electrophile to a single, desired position. cdnsciencepub.com

The formation of undesired isomers not only reduces the yield of the target compound but also complicates the purification process, as the isomers often have very similar physical and chemical properties. google.com The development of highly regioselective methods, such as the CAN/NaHCO₃ system, is therefore crucial for the efficient and pure synthesis of this compound. arkat-usa.org

Detailed Analysis of Chemical Transformations Involving this compound

The presence of both a nitro group and a phenolic hydroxyl group makes this compound a versatile intermediate for further chemical synthesis. These functional groups can undergo distinct reductive and oxidative transformations.

Reductive Processes of the Nitro Functional Group

The nitro group of this compound is readily reduced to an amino group, yielding 2-amino-4,5-dimethylphenol. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing group into a strong electron-donating group.

This reduction can be achieved using classical chemical reducing agents such as sodium dithionite, or metals like zinc or iron in an acidic medium. More contemporary methods focus on catalytic hydrogenation or catalytic transfer hydrogenation, which offer cleaner and more efficient conversions. The reduction of nitrophenols is a widely studied model reaction for evaluating the efficacy of new catalysts. rsc.orgnih.govresearchgate.netmdpi.com

A variety of sophisticated catalytic systems have been shown to be highly effective for this type of reduction, typically using sodium borohydride (B1222165) (NaBH₄) as a hydride source. nih.govmdpi.com While often tested on 4-nitrophenol (B140041), these catalytic systems are broadly applicable to substituted nitrophenols like this compound. google.com The mechanism generally involves the adsorption of the nitrophenolate ion and the hydride donor onto the catalyst surface, which facilitates the electron transfer required for reduction. nih.govresearchgate.net

| Catalyst | Reducing Agent | Substrate (Model) | Product (Model) | Key Features | Reference |

|---|---|---|---|---|---|

| Gold Nanoparticles on Cobalt Ferrite (Au/CoFe₂O₄) | NaBH₄ | 4-Nitrophenol | 4-Aminophenol (B1666318) | Magnetic support allows for easy catalyst recovery and reuse. | rsc.org |

| Copper(II) Schiff Base Complexes | NaBH₄ | 4-Nitrophenol | 4-Aminophenol | High conversion rates (90-98%); catalyst is recyclable. | nih.govmdpi.com |

| Copper Nanowires (CuNWs) | NaBH₄ | 4-Nitrophenol | 4-Aminophenol | Excellent catalytic performance with rapid reaction times (99% conversion in 60s). | mdpi.com |

| Cobalt(II) Complex | NaBH₄ | 4-Nitrophenol | 4-Aminophenol | Effective for reducing toxic nitrophenols and nitroanilines. | researchcommons.org |

Oxidative Reactions of the Phenolic Moiety

The phenolic moiety and the attached methyl groups of this compound can undergo oxidation under various conditions.

The compound has been shown to react with hydrogen peroxide, which can lead to the formation of fluorescent products. biosynth.com Under strong oxidative conditions, such as with potassium permanganate (B83412) or chromic acid, the methyl groups on the aromatic ring are susceptible to oxidation to form carboxylic acids, a reaction known for alkyl-substituted phenols.

Furthermore, the entire molecule can be subjected to oxidative degradation through advanced oxidation processes (AOPs). The Fenton oxidation process, which utilizes hydrogen peroxide and ferrous ions (Fe²⁺), is effective for the mineralization of nitrophenols. eeer.org This process generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to ring-opening and eventual degradation into simpler molecules like CO₂ and water. eeer.orgresearchgate.net The photo-oxidation of phenols can also proceed via the formation of phenoxy radicals, which are key intermediates in their atmospheric degradation. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of the precursor, 4,5-dimethylphenol. The hydroxyl (-OH) and the two methyl (-CH₃) groups on the aromatic ring are activating, ortho-para directing groups. Due to the positions of these substituents, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the powerful hydroxyl directing group.

The generation of the nitronium ion is typically achieved by treating nitric acid (HNO₃) with a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The mechanism proceeds in three key stages:

Activation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Attack : The electron-rich π system of the 4,5-dimethylphenol ring attacks the nitronium ion. This attack preferentially occurs at the C2 position (ortho to the hydroxyl group and meta to the methyl groups), as this position is sterically accessible and electronically activated. This step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product, this compound. masterorganicchemistry.com

A highly efficient and regioselective method for this transformation involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate (NaHCO₃). arkat-usa.org This system allows for the rapid ortho-nitration of phenols that have at least one unsubstituted ortho position, providing high yields. arkat-usa.org For instance, the reaction of 4,5-dimethylphenol with CAN/NaHCO₃ in acetonitrile (B52724) at room temperature results in the formation of this compound in a reported yield of 89%. arkat-usa.org This method is advantageous as it avoids the formation of polynitrated phenols and other byproducts often seen with stronger nitrating agents. arkat-usa.org

| Precursor | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4,5-Dimethylphenol | Cerium (IV) Ammonium Nitrate (CAN), NaHCO₃ | Acetonitrile | Room Temperature | This compound | 89 | arkat-usa.org |

While electrophilic substitution is the dominant pathway for synthesis, nucleophilic aromatic substitution is generally not a primary route for preparing this specific compound. Such reactions typically require a deactivated aromatic ring (i.e., one with strongly electron-withdrawing groups) and a good leaving group, conditions not met by the precursor 4,5-dimethylphenol.

Derivatization Chemistry and Functionalization Strategies

The presence of three functional sites—the hydroxyl group, the nitro group, and the activated aromatic ring—makes this compound a versatile platform for further chemical modification.

Synthesis of Advanced Materials and Precursors

The chemical reactivity of this compound allows it to serve as a key intermediate in the synthesis of more complex molecules and advanced materials.

A primary derivatization reaction is the reduction of the nitro group to an amine. This transformation yields 4,5-dimethyl-2-aminophenol, a valuable precursor for various applications. This reduction can be achieved using common reducing agents like zinc or iron in acidic media. The resulting aminophenol is a bifunctional monomer that can be used in polymerization reactions. For example, porous organic polymers (POPs) have been synthesized through Friedel-Crafts reactions using various aromatic building blocks, demonstrating a pathway for incorporating phenolic derivatives into hyper-crosslinked polymer networks for applications such as adsorption of pollutants. rsc.org

Furthermore, the phenolic hydroxyl group can be derivatized. For instance, silylation using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) is a common method to protect the hydroxyl group or to make the molecule more volatile for gas chromatography analysis. nih.gov This derivatization is crucial for analytical procedures and can be a strategic step in a multi-step synthesis. nih.gov The ability to functionalize both the nitro and hydroxyl groups makes this compound a building block for creating specialized chemicals, including those explored for use in dyes and pigments.

| Starting Compound Class | Reaction Type | Typical Reagents | Product Class | Potential Application | Reference |

|---|---|---|---|---|---|

| Nitrophenols | Nitro Group Reduction | Fe/HCl or Zn/HCl | Aminophenols | Monomers for polymers, synthesis of heterocycles | |

| Nitrophenols | Hydroxyl Group Silylation | BSTFA or MTBSTFA | Silylated Nitrophenols | Analytical derivatization, protecting group | nih.gov |

| Phenolic Derivatives | Polymerization | Formaldehyde dimethyl acetal, FeCl₃ | Porous Organic Polymers | Adsorption, Separation | rsc.org |

Exploration of Metal Complexation and Coordination Chemistry

Nitrophenols and their derivatives are effective ligands for forming complexes with a wide range of metal ions. researchgate.net The phenolic oxygen and the oxygen atoms of the nitro group can act as coordination sites. This compound, with its potential for a bidentate O,O-donor set, can chelate to metal centers.

More commonly, the derivative 4,5-dimethyl-2-aminophenol is used to create more robust and versatile ligands, such as Schiff bases. researchgate.net Schiff bases are formed by the condensation of the amino group with an aldehyde or ketone. These ligands often possess multiple donor atoms (e.g., N,O-donor sets) that can form stable chelate rings with transition metal ions like Copper(II), Nickel(II), Cobalt(II), and Zinc(II). researchgate.netmdpi.comekb.eg

Environmental Dynamics and Advanced Transformation Mechanisms of 4,5 Dimethyl 2 Nitrophenol

Atmospheric Fate and Photochemical Degradation Pathways

The atmospheric persistence and transformation of 4,5-dimethyl-2-nitrophenol are governed by a series of complex photochemical reactions. These processes, occurring in both gas and particulate phases, involve direct absorption of solar radiation and indirect reactions with photochemically generated oxidants. Understanding these degradation pathways is crucial for assessing the environmental impact of this compound.

Direct Photolysis Mechanisms of Nitrophenols

Direct photolysis is a primary degradation pathway for nitrophenols present in the atmosphere. nih.gov This process is initiated by the absorption of ultraviolet and visible light, leading to the electronic excitation of the molecule and subsequent chemical transformation. For ortho-nitrophenols, like this compound, photolysis in the gas phase is considered a major degradation route. rsc.orgresearchgate.net

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the number of molecules transformed per photon absorbed. The effective quantum yields for the photolysis of 2-nitrophenol (B165410) and various methyl-nitrophenol isomers have been found to be relatively low, typically less than 0.004. epa.ie However, even with low quantum yields, the high absorption cross-sections of these compounds can make photolysis a significant atmospheric sink. epa.ie

The photolysis of nitrophenols can proceed through various pathways, including photoreduction. In this process, the excited nitrophenol molecule is reduced, often leading to the formation of corresponding aminophenols. For instance, 4-nitrophenol (B140041) can be effectively photoreduced to 4-aminophenol (B1666318) in the presence of a suitable catalyst. nih.govresearchgate.net This transformation involves the transfer of photo-induced electrons to the nitrophenol molecule. nih.gov The main photoreduction pathways for nitrophenols can include hydride transfer from a catalyst surface, photo-generated hydride transfer, and hydrogen transfer from photo-reduced water. mdpi.com While these studies often focus on aqueous or catalytic systems, they provide insight into potential reduction reactions that could occur on atmospheric particles.

The table below summarizes photolysis quantum yield data for nitrophenols structurally related to this compound.

Data for this compound is not explicitly available in the reviewed literature; data for structurally similar compounds are presented as proxies.

Table 1: Photolysis Quantum Yields (Φ) for Selected Nitrophenols

| Compound | Phase | Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 4-Methyl-2-nitrophenol (B89549) | Gas | 308 | OH | 0.066 ± 0.021 | nih.gov |

| 4-Methyl-2-nitrophenol | Gas | 351 | OH | 0.031 ± 0.017 | nih.gov |

| 5-Methyl-2-nitrophenol (B1361083) | Gas | 308 | OH | 0.078 ± 0.038 | nih.gov |

| 5-Methyl-2-nitrophenol | Gas | 351 | OH | 0.042 ± 0.015 | nih.gov |

| 4-Methyl-2-nitrophenol | Gas | 308/351 | HONO | 0.26 ± 0.06 / 0.26 ± 0.03 | nih.gov |

| 5-Methyl-2-nitrophenol | Gas | 308/351 | HONO | 0.37 ± 0.05 / 0.35 ± 0.06 | nih.gov |

| 2-Nitrophenol | Aqueous | >300 | Nitrite (B80452)+HONO | ~2 x 10⁻⁵ (pH 5-6) | unito.it |

| 4-Nitrophenol | Aqueous | >300 | Nitrite+HONO | ~4 x 10⁻⁴ (pH 5-6) | unito.it |

The photolysis of nitrophenols is a significant source of reactive intermediates in the atmosphere, including nitrous acid (HONO) and hydroxyl (OH) radicals. pnas.org These species play a pivotal role in atmospheric chemistry, particularly in the formation of ozone and secondary organic aerosols. rsc.org

The gas-phase photolysis of ortho-nitrophenols, including methyl-substituted derivatives, has been identified as a new and non-negligible daytime source of HONO in urban atmospheres. rsc.orgresearchgate.net This process is initiated by an intramolecular hydrogen transfer from the phenolic OH group to the nitro group upon irradiation. rsc.orgresearchgate.net The subsequent decomposition of HONO under light conditions can release OH radicals. pnas.org Studies on 2-nitrophenol and 4-nitrophenol have shown that while HONO formation is a possible pathway, the primary dissociation products under light are often OH radicals and nitric oxide (NO). rsc.org

For methyl-substituted 2-nitrophenols, specific quantum yields for both HONO and OH radical formation have been determined. nih.gov For example, at 308 nm, the OH quantum yields for 4-methyl-2-nitrophenol and 5-methyl-2-nitrophenol were found to be 0.066 and 0.078, respectively. nih.gov The corresponding HONO quantum yields were significantly higher, at 0.26 and 0.37. nih.gov These findings underscore the importance of nitrophenol photolysis as a source of atmospheric radicals. The estimated OH production rates from photolyzing environmentally relevant concentrations (10 pptv) of these compounds can be substantial, on the order of 10⁶ molecules·cm⁻³·s⁻¹. nih.govresearchgate.net In the aqueous phase, the reaction between nitrophenols and OH radicals can also lead to a denitration process, forming aqueous nitrite and gaseous HONO. nih.gov

Indirect Photochemical Processes and Radical Reactions

Besides direct photolysis, this compound can be degraded through indirect photochemical reactions involving atmospheric radicals and other reactive species. These processes can occur in the gas phase, in aqueous droplets, or on the surface of atmospheric particles.

On the surface of atmospheric particulates, indirect photolysis mediated by non-radical species like singlet oxygen (¹O₂) can be a significant transformation pathway for nitrophenols. pnas.org Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen (O₂). wikipedia.org It can be generated in the atmosphere through photosensitization processes.

Recent research has highlighted the unique role of ¹O₂ in triggering the photolysis of 4-nitrophenol on the surface of photoactive particulates like dust, titanium dioxide (TiO₂), and iron(III) oxide (Fe₂O₃) under visible light. pnas.org The proposed mechanism involves the transfer of excitation energy from ¹O₂ to the nitrophenol molecule adsorbed on the particle surface. This energy transfer facilitates the breaking of the C–N bond, releasing the –NO₂ group, which can then react with water to form HONO. pnas.org The reaction of singlet oxygen with phenol (B47542) molecules can proceed through competitive 1,4-cycloaddition and ene-type routes. nih.gov This ¹O₂-induced pathway is significant as it allows for the degradation of nitrophenols under visible light, expanding the range of solar radiation that can contribute to their atmospheric transformation. pnas.org

Reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals are key atmospheric degradation mechanisms for a wide range of volatile organic compounds, including nitrophenols.

In the aqueous phase (e.g., in cloud or fog droplets), reactions with OH radicals are particularly important. The reaction of OH with 4-nitrophenol has been shown to produce various phenolic products, such as 4-nitrocatechol, through hydroxylation of the aromatic ring. nih.govresearchgate.netresearchgate.net The molar yield of these products can be dependent on pH. researchgate.netresearchgate.net The ipso-addition of an OH radical to the carbon atom bearing the nitro group is a significant pathway that can lead to denitration and the formation of HONO. nih.gov This process highlights a feedback loop where the oxidation of nitrophenols by OH radicals can generate more HONO, which in turn is a primary source of atmospheric OH radicals. nih.gov

Secondary Organic Aerosol (SOA) Formation from Nitrophenols

The formation of secondary organic aerosols (SOAs) from nitrophenols is a significant area of atmospheric research, as these compounds contribute to the particulate matter in the atmosphere, affecting climate and air quality. While direct studies on this compound are limited, research on related nitrophenols, such as 2-nitrophenol and 4-methyl-2-nitrophenol, provides insight into the likely mechanisms. The photolysis of nitrophenols under simulated solar radiation has been identified as a rapid pathway for SOA formation. mdpi.com

Mechanistic Studies of Biradical Formation and Subsequent Reactions

The gas-phase degradation of nitrophenols through photolysis is proposed to proceed via the formation of biradicals. mdpi.com This process involves the initial absorption of light by the nitrophenol molecule, leading to an excited state. Subsequently, intramolecular hydrogen transfer from the hydroxyl group to the nitro group can occur, resulting in the formation of a biradical species. These highly reactive biradicals can then react with molecular oxygen in the atmosphere. mdpi.com

These reactions lead to the formation of peroxy radicals, which can undergo further reactions to produce highly oxygenated, low-volatility compounds. mdpi.com It is these low-volatility products that are responsible for the formation of secondary organic aerosols, as they can partition from the gas phase to the particle phase. mdpi.com

Influence of Atmospheric Constituents (e.g., NOx, OH radical scavengers) on SOA Yields

The yield of SOA from the photolysis of nitrophenols is significantly influenced by the presence of other atmospheric constituents, such as nitrogen oxides (NOx) and hydroxyl (OH) radical scavengers.

Nitrogen Oxides (NOx): High concentrations of NOx have been observed to have a strong inhibiting effect on the formation of SOA from nitrophenol photolysis. mdpi.com In the absence of NOx, the gas-phase chemistry of aromatic compounds tends to favor the production of highly oxygenated products that are precursors to SOA. mdpi.com However, in the presence of high levels of NOx, the reaction pathways are altered, leading to a decrease in the formation of these low-volatility compounds and consequently, a reduction in SOA yields. nih.gov

OH Radical Scavengers: The presence of OH radical scavengers also impacts SOA formation. While OH radicals are major oxidants in the atmosphere, their role in the direct photolysis-driven SOA formation from nitrophenols is complex. In some studies, the presence of an OH radical scavenger has been shown to decrease the SOA yield. mdpi.com This could be due to the scavenger suppressing the reaction of nitrophenols with OH radicals or by interacting with the intermediate products of nitrophenol photolysis. mdpi.com The reaction between 2-nitrophenol and OH radicals is reported to be very slow. mdpi.com

Environmental Persistence and Atmospheric Half-Lives

Biodegradation and Bioremediation Methodologies

Microbial Degradation Pathways of Nitrophenol Compounds

The biodegradation of nitrophenols is a key process in their removal from contaminated environments. The nitro group, being an electron-withdrawing group, makes these compounds generally resistant to oxidative degradation. researchgate.net However, numerous microorganisms have been identified that can degrade various nitrophenol compounds. researchgate.net

Two primary aerobic degradation pathways for p-nitrophenol (PNP) have been identified: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.org

Hydroquinone Pathway: In this pathway, PNP is converted to benzoquinone and then to hydroquinone. The aromatic ring is subsequently cleaved. frontiersin.org

Hydroxyquinol Pathway: This pathway involves the conversion of PNP to 4-nitrocatechol, which is then degraded to hydroxyquinol before ring cleavage. frontiersin.org

Under anaerobic conditions, the initial step in the degradation of 3-nitrophenol (B1666305) involves the reduction of the nitro group to a hydroxylamino group, which then undergoes rearrangement. ethz.ch

While these pathways have been established for other nitrophenols, specific degradation pathways for this compound have not been detailed in the available literature.

Identification and Characterization of Specific Degrading Microbial Strains

A wide variety of microbial strains, primarily bacteria, have been isolated and characterized for their ability to degrade different nitrophenol compounds. researchgate.netnih.gov These microorganisms can utilize nitrophenols as a source of carbon, nitrogen, and energy. nih.gov

While no specific microbial strains have been identified in the reviewed literature for the degradation of this compound, numerous strains have been reported to degrade other nitrophenols. The following table provides a summary of some of these strains and the nitrophenol compounds they degrade. It is plausible that some of these strains, or other related microorganisms, may also be capable of degrading this compound.

| Microbial Strain | Degraded Nitrophenol Compound(s) | Reference |

| Ralstonia sp. SJ98 | p-Nitrophenol | nih.gov |

| Arthrobacter protophormiae RKJ100 | p-Nitrophenol | nih.gov |

| Burkholderia cepacia RKJ200 | p-Nitrophenol | nih.gov |

| Moraxella sp. | 4-Nitrophenol | ethz.ch |

| Pseudomonas putida B2 | 2-Nitrophenol, 3-Nitrophenol | ethz.ch |

| Alcaligenes sp. NyZ215 | 2-Nitrophenol | ethz.ch |

| Ralstonia eutropha JMP 134 | 3-Nitrophenol | ethz.ch |

Enzymatic Mechanisms Involved in Nitro Group Removal and Aromatic Ring Cleavage

The biodegradation of nitrophenolic compounds like this compound is a multi-step enzymatic process initiated by the removal or reduction of the nitro group, followed by the cleavage of the aromatic ring. Microorganisms achieve this through specific enzymes that catalyze distinct reactions.

The primary mechanism for initiating the degradation is the reduction of the nitro group (-NO2) to an amino group (-NH2) by enzymes known as nitroreductases. These enzymes can facilitate a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally, amino functional groups. This initial reduction is critical as it destabilizes the aromatic ring, making it more susceptible to subsequent enzymatic attack.

Alternatively, an oxidative pathway can occur, catalyzed by monooxygenases. For instance, two-component p-nitrophenol monooxygenases can convert nitrophenols into intermediates like p-nitrocatechol. Following the initial modification of the nitro group, the aromatic ring is cleaved. This is typically accomplished by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to ring fission. In Gram-positive bacteria, degradation often proceeds via the 1,2,4-benzenetriol (B23740) (BT) pathway, where BT 1,2-dioxygenase catalyzes the ring cleavage. In contrast, Gram-negative bacteria frequently utilize the hydroquinone (HQ) pathway for ring cleavage. These pathways ultimately convert the aromatic compound into aliphatic intermediates that can enter central metabolic cycles, such as the Krebs cycle.

Factors Influencing Biodegradation Kinetics and Efficiency (e.g., pH, Temperature, Substrate Concentration)

pH: The pH of the environment is a critical parameter. For many microbial degradation processes of nitrophenols, a neutral to slightly alkaline pH is optimal. For example, the degradation of 4-nitrophenol (a related compound) by Pseudomonas sp. showed high removal efficiency at a pH of 7.0. Some studies report that higher pH levels can enhance the bioavailability and reduce the toxicity of nitrophenols, thereby intensifying degradation. Extreme pH values, either too acidic or too alkaline, can lead to a loss of enzyme activity, thereby hindering the biodegradation rate.

Temperature: Temperature directly affects microbial metabolism and enzyme kinetics. The optimal temperature for the biodegradation of nitrophenols typically falls within the mesophilic range, often between 25°C and 37°C. Studies on 4-nitrophenol degradation have identified an optimal temperature range of 25–35°C, with specific strains showing maximum efficiency at 30°C or 37°C. Temperatures below the optimal range can significantly slow down metabolic rates, while excessively high temperatures can lead to enzyme denaturation and cell death.

Substrate Concentration: The concentration of this compound can have a dual effect on biodegradation. While a certain concentration is necessary as a substrate for microbial growth, high concentrations can be inhibitory or toxic to the microorganisms. The degradation rate may increase with substrate concentration up to a certain threshold, after which it may plateau or decrease due to enzyme saturation or toxic effects. For instance, the percentage uptake of 4-nitrophenol has been observed to decrease as the initial concentration increases, which is attributed to the saturation of enzyme active sites.

Table 1: Optimal Conditions for Nitrophenol Biodegradation Data based on studies of related nitrophenolic compounds.

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| pH | 7.0 - 9.0 | Optimizes enzyme activity and can increase bioavailability while reducing substrate toxicity. |

| Temperature | 25°C - 37°C | Supports maximal microbial metabolic rates and enzyme function for mesophilic bacteria. |

| Substrate Concentration | Varies by microbial strain | Must be sufficient for metabolism but below the threshold that causes substrate inhibition or toxicity. |

Enhanced Bioremediation Strategies for Contaminated Environments

To overcome the limitations of natural attenuation, several enhanced bioremediation strategies have been developed to effectively treat environments contaminated with nitrophenolic compounds.

Bioaugmentation Techniques using Acclimated Microbial Consortia

Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia with high degradation capabilities into a contaminated site to supplement the indigenous microbial population. For nitrophenol contamination, this involves using bacteria that have been acclimated to high concentrations of the pollutant. Research has demonstrated that inoculating contaminated soil with a consortium of bacteria capable of utilizing different nitrophenol isomers can lead to accelerated and complete removal of the contaminants, with degradation occurring within days. The success of this technique relies on the survival and stability of the introduced microorganisms in the new environment, which can be monitored using molecular techniques like real-time polymerase chain reaction (PCR) to track the functional genes responsible for degradation.

Application of Immobilized Cell Technologies for Increased Degradation Rates

Immobilized cell technology is an advanced bioremediation strategy where microbial cells are physically confined or localized within or on a solid support matrix. This technique offers several advantages over using free-floating (suspended) cells, including higher cell densities, protection from toxic substances, enhanced stability against environmental fluctuations (like pH and temperature), and easier separation of biomass from the treated effluent, allowing for reuse. For the degradation of nitrophenols, bacteria have been immobilized in various materials, such as acacia gum. This approach has been shown to achieve high removal efficiencies, with studies reporting over 90% degradation of nitrophenols. The immobilization matrix provides a protective microenvironment for the cells, which can lead to improved operational stability and sustained degradation activity over extended periods.

Advanced Chemical and Physicochemical Treatment Approaches

Beyond biological methods, advanced chemical and physicochemical treatments are employed, particularly for recalcitrant compounds like this compound.

Application of Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the in-situ generation of highly reactive and non-selective oxidizing species, primarily the hydroxyl radical (•OH). These radicals are powerful enough to mineralize complex organic pollutants into simpler, non-toxic compounds like carbon dioxide, water, and inorganic salts. AOPs are particularly effective for treating wastewater containing stable and toxic pollutants like nitrophenols.

Several types of AOPs have been successfully applied for nitrophenol degradation:

Fenton and Photo-Fenton Processes: The Fenton reagent involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light, which accelerates the regeneration of Fe2+ from Fe3+, thereby increasing the rate of radical generation and pollutant degradation.

Ozonation (O3): Ozone is a strong oxidant that can directly react with pollutants or decompose in water to form hydroxyl radicals. The efficiency of ozonation can be improved by combining it with UV light (O3/UV) or hydrogen peroxide (O3/H2O2), which promotes the formation of •OH.

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutant.

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic cleavage of water molecules into •OH and H• radicals.

The effectiveness of AOPs lies in their ability to achieve high degradation rates for compounds that are resistant to conventional treatments.

Table 2: Comparison of Advanced Oxidation Processes for Nitrophenol Degradation

| AOP Method | Primary Oxidant(s) | Key Features |

|---|---|---|

| Fenton/Photo-Fenton | •OH | Effective in acidic conditions; Photo-Fenton offers enhanced efficiency with UV light. |

| Ozonation | O3, •OH | Powerful oxidation; can be combined with UV or H2O2 for higher radical yield. |

| Photocatalysis (e.g., UV/TiO2) | •OH, O2•− | Utilizes a semiconductor catalyst and light; avoids chemical sludge. |

| Sonolysis | •OH, H• | Generates radicals via acoustic cavitation; no added chemicals required. |

Advanced Reduction Processes (ARPs) for Nitroaromatic Conversion

Advanced Reduction Processes (ARPs) represent a class of chemical treatment technologies designed to transform hazardous organic compounds into less toxic or more biodegradable substances through reductive pathways. For nitroaromatic compounds, such as this compound, these processes primarily target the reduction of the nitro functional group (-NO₂) to an amino group (-NH₂), significantly decreasing the compound's toxicity and recalcitrance. While specific detailed research on the application of ARPs to this compound is not extensively documented in publicly available literature, the principles and mechanisms can be thoroughly understood by examining studies on analogous, widely researched nitroaromatic compounds like 4-nitrophenol (p-nitrophenol). The findings from these model compounds provide a strong inferential basis for the potential transformation pathways of this compound.

The core of ARPs for nitroaromatics involves a catalyst and a reducing agent. The catalytic reduction of 4-nitrophenol to the less toxic 4-aminophenol is a benchmark reaction used to evaluate the efficacy of various catalytic systems. nih.gov A common reducing agent used in these processes is sodium borohydride (B1222165) (NaBH₄). researchgate.netresearchgate.net

The general mechanism involves several key steps. First, the nitroaromatic compound (e.g., nitrophenolate ion) and the reducing agent (e.g., borohydride ions, BH₄⁻) adsorb onto the surface of the catalyst. researchgate.net The catalyst facilitates the activation of the reducing agent, leading to the generation of reactive hydrogen species. These species then sequentially reduce the nitro group to an amino group, after which the final product, an aminophenol, desorbs from the catalyst surface into the solution. researchgate.netresearchgate.net

Various materials have been proven effective as catalysts in these reduction processes, with significant research focused on nanoscale metals due to their high surface-area-to-volume ratio and reactivity.

Catalytic Systems Based on Zero-Valent Iron (ZVI)

Zero-valent iron (ZVI), particularly in its nanoscale form (nZVI), is a widely studied material for environmental remediation due to its low cost, effectiveness, and environmental compatibility. researchgate.netnih.gov ZVI acts as an electron donor to reduce nitroaromatic compounds. To enhance its performance and prevent aggregation, nZVI is often supported on materials like granular activated carbon (GAC). deswater.comdeswater.com This combination creates a synergistic effect where GAC adsorbs the nitrophenol, and the nZVI degrades it through reduction. deswater.comdeswater.com Studies on p-nitrophenol removal have shown that the process is more effective under acidic conditions and the removal rate increases with a higher dosage of the nZVI/GAC composite. deswater.com

| Catalyst System | Target Pollutant | Initial Concentration | Dosage | Removal Efficiency | Time | Reference |

| nZVI/GAC | p-Nitrophenol | N/A | N/A | 82.9% | 30 min | deswater.com |

| Co-nZVI/GAC with Persulfate | p-Nitrophenol | N/A | 1.5 g/L | 99.19% | N/A | mdpi.com |

| ZVI modified with Carbon Dots | p-Nitrophenol | N/A | N/A | Rate constant 1192.7x higher than ZVI alone | N/A | researchgate.net |

Catalytic Systems Based on Noble and Bimetallic Nanoparticles

Noble metals such as palladium (Pd), gold (Au), silver (Ag), and platinum (Pt) are highly effective catalysts for the reduction of nitroaromatics, though they are more expensive. researchgate.netmdpi.com They are often used in nanoparticle form to maximize surface area and catalytic activity. Bimetallic nanoparticles, such as Ni-Pd, can exhibit synergistic effects, where one metal enhances the catalytic activity of the other through electronic modifications and improved electron transfer. researchgate.net For instance, Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide have demonstrated superior catalytic activity for 4-nitrophenol reduction at room temperature. researchgate.net

| Catalyst System | Target Pollutant | Conversion Rate | Product Yield | Key Finding | Reference |

| Ni-Pd/NrGO | 4-Nitrophenol | 99.5% | 99.1% (4-Aminophenol) | Synergistic effect between Ni and Pd enhances catalytic activity. | researchgate.net |

| Copper(II) Complexes | 4-Nitrophenol | 90.8% - 97.5% | N/A | Catalytic activity depends on the Schiff base ligand structure. | nih.gov |

| Ag⁰, Au⁰, Pt⁰ Nanoparticles | 4-Nitrophenol | Varied | N/A | Inverse correlation between efficiency for BH₄⁻ hydrolysis and 4-nitrophenol reduction. | mdpi.com |

Electrochemical Reduction

Electrochemical reduction offers an alternative ARP that avoids the use of chemical reducing agents. mdpi.com In this method, an applied electrical potential at an electrode surface drives the reduction of the target compound. The choice of electrode material and operating conditions, such as pH and temperature, are critical parameters. mdpi.comresearchgate.net For 4-nitrophenol, gold and silver electrodes have shown high electrocatalytic activity for its reduction while minimizing the competing reaction of hydrogen evolution. mdpi.com Acidic conditions and higher temperatures have been found to favor the clean reduction to 4-aminophenol. mdpi.comresearchgate.net The process typically involves the transfer of electrons and protons to the nitro group, leading to its conversion to a hydroxylamino group, which is then further reduced to the amino group. mdpi.com

| Electrode Material | Target Pollutant | pH | Key Finding | Reference |

| Gold (Au) | 4-Nitrophenol | 2.0 | High electrocatalytic activity and low hydrogen evolution. | mdpi.com |

| Silver (Ag) | 4-Nitrophenol | 2.0 | High electrocatalytic activity and low hydrogen evolution. | mdpi.com |

| Gold Microdisk | 4-Nitrophenol | N/A (in DMF) | The reduction mechanism changes with temperature. | rsc.org |

These advanced reduction processes demonstrate effective strategies for transforming nitroaromatic compounds into less harmful aminophenols. The specific efficiencies and mechanisms depend heavily on the chosen catalyst, the reducing agent, and the reaction conditions. While direct data for this compound is limited, the extensive research on model compounds like 4-nitrophenol provides a robust framework for predicting its behavior and developing effective treatment strategies using ARPs.

Advanced Spectroscopic Characterization and Computational Chemistry of 4,5 Dimethyl 2 Nitrophenol

High-Resolution Spectroscopic Techniques for Structural and Electronic Elucidation

High-resolution spectroscopic methods are indispensable for the precise determination of the molecular structure and the investigation of the electronic characteristics of 4,5-Dimethyl-2-nitrophenol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and ultrafast spectroscopies provide complementary information, offering a comprehensive understanding of the compound's static and dynamic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution by mapping the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methyl groups, and the phenolic hydroxyl group. The protons on the aromatic ring are anticipated to appear as singlets due to their distinct electronic environments and lack of adjacent protons for coupling. The two methyl groups, being chemically non-equivalent, should also present as separate singlets. The hydroxyl proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the six aromatic carbons, including those bearing the hydroxyl, nitro, and methyl substituents, as well as signals for the two methyl carbons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on standard NMR prediction tools and analysis of structurally similar compounds.

| ¹H NMR | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| H-3 | Aromatic CH | ~7.8 |

| H-6 | Aromatic CH | ~6.8 |

| 4-CH₃ | Methyl Protons | ~2.3 |

| 5-CH₃ | Methyl Protons | ~2.2 |

| ¹³C NMR | Assignment | Predicted Chemical Shift (ppm) |

| C-1 | C-OH | ~155 |

| C-2 | C-NO₂ | ~140 |

| C-3 | Aromatic CH | ~125 |

| C-4 | C-CH₃ | ~138 |

| C-5 | C-CH₃ | ~130 |

| C-6 | Aromatic CH | ~118 |

| 4-CH₃ | Methyl Carbon | ~20 |

| 5-CH₃ | Methyl Carbon | ~19 |

Note: The viewer is not interactive.

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern serves as a molecular fingerprint. For this compound (C₈H₉NO₃), the molecular weight is 167.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 167.

The fragmentation of nitrophenols is well-documented and follows characteristic pathways. researchgate.netlibretexts.org The radical cation of this compound is expected to undergo fragmentation through the loss of small, stable neutral molecules or radicals. researchgate.netlibretexts.org Key fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂•, 46 Da), nitric oxide (NO•, 30 Da), and the hydroxyl group (•OH, 17 Da). researchgate.netlibretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Proposed Loss |

|---|---|---|

| 167 | [M]⁺• | Molecular Ion |

| 150 | [M - OH]⁺ | Loss of •OH |

| 137 | [M - NO]⁺ | Loss of NO• |

Note: The viewer is not interactive.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are employed to probe the electronic dynamics of molecules on extremely short timescales. nih.govmdpi.comnsf.gov For nitrophenols, these studies reveal complex relaxation mechanisms following photoexcitation. nih.govwolfresearchgroup.comacs.org

Upon absorption of UV light, this compound, as a derivative of o-nitrophenol, is expected to exhibit dynamics dominated by its "push-pull" nature, where the hydroxyl group acts as an electron donor and the nitro group as an electron acceptor. wolfresearchgroup.com This leads to an excited state with significant charge-transfer character. wolfresearchgroup.comacs.org A key relaxation pathway available to o-nitrophenols is Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the nitro group. mdpi.comwolfresearchgroup.com This process occurs on a sub-picosecond timescale and leads to the formation of an unstable aci-nitro isomer, which can then relax back to the ground state. wolfresearchgroup.com These ultrafast dynamics, including vibrational cooling and solvation, are critical in understanding the photochemistry of such compounds. nih.gov

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net Using functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G), the geometry of this compound can be optimized to its lowest energy conformation. reddit.com

These calculations provide valuable data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution of these frontier orbitals indicates the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO), which is fundamental to understanding its reactivity.

The energies of the HOMO and LUMO are critical parameters in describing the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Such molecules are generally considered "hard."

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions. researchgate.net These molecules are considered "soft."

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η) and its inverse, chemical softness (S). researchgate.netrjpn.org Chemical hardness measures the resistance of a molecule to change its electron distribution. rjpn.org

Table 3: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to intramolecular charge transfer. rjpn.org |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates the capacity to accept electrons. researchgate.net |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -μ | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Note: The viewer is not interactive.

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating hydroxyl and methyl groups will raise the energy of the HOMO, leading to a moderately sized energy gap characteristic of reactive aromatic compounds.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting the structural and spectroscopic properties of molecules like this compound. These theoretical calculations allow for the exploration of the molecule's conformational landscape and the interpretation of experimental spectra.

Conformational Preferences: The conformational flexibility of this compound primarily arises from the rotation around the C-O bond of the hydroxyl group and the C-N bond of the nitro group. DFT calculations can be employed to locate the stable conformers (energy minima) and the transition states connecting them on the potential energy surface. For substituted nitrophenols, the most stable conformation is typically planar, stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the ortho-nitro group. The energy barriers for rotation of these functional groups can be calculated to understand the molecule's dynamics at different temperatures. For instance, studies on similar dimethyl-nitrophenol compounds have used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine these parameters. researchgate.net

The analysis involves systematically changing the key dihedral angles (e.g., H-O-C-C and O-N-C-C) and calculating the corresponding single-point energy to map the potential energy surface. The results typically show that the conformer with the intramolecular hydrogen bond is significantly lower in energy than conformers where this bond is broken.

Prediction of Spectroscopic Parameters: Once the equilibrium geometry of the most stable conformer is determined, its spectroscopic parameters can be predicted. Vibrational frequencies corresponding to FT-IR and FT-Raman spectra are calculated by solving for the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and basis set deficiencies. researchgate.net For example, the characteristic stretching frequencies for the O-H, N-O, and C-H bonds can be assigned based on the calculated vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 1: Illustrative Conformational Analysis of a Substituted Nitrophenol This table presents hypothetical data based on typical computational results for molecules analogous to this compound.

| Conformer | Key Dihedral Angles (H-O-C-C, O-N-C-C) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Conformer A (Planar) | ~0°, ~0° | 0.00 | Intramolecular H-bond present; most stable |

| Conformer B (OH rotated) | ~180°, ~0° | +5.8 | Intramolecular H-bond broken |

| Conformer C (NO2 rotated) | ~0°, ~90° | +3.5 | Reduced conjugation of NO2 group with the ring |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Photochemical Mechanism Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.orgacs.org It provides insights into a molecule's absorption properties and the potential photochemical pathways it may undergo upon absorbing light. For this compound, TD-DFT can be used to simulate its UV-Visible absorption spectrum and characterize the nature of its low-lying excited states.

Excited State Characterization: TD-DFT calculations predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For nitrophenols, the absorption bands in the near-UV region are typically attributed to π → π* and n → π* electronic transitions. These transitions often involve a significant charge-transfer character, with electron density moving from the electron-donating hydroxyl group and the phenyl ring (acting as the Highest Occupied Molecular Orbital, HOMO) to the electron-withdrawing nitro group (acting as the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov Analysis of the molecular orbitals involved in these transitions helps to characterize each excited state (e.g., S₁, S₂, T₁, etc.). nih.govacs.org

Photochemical Mechanism Prediction: Upon photoexcitation, ortho-nitrophenols are known to undergo specific photochemical reactions. One prominent pathway is an Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to one of the nitro group's oxygen atoms, forming an aci-nitro intermediate. acs.org Another potential pathway, particularly in the gas phase, is the cleavage of the O-H bond followed by intramolecular hydrogen transfer, leading to the formation of nitrous acid (HONO). rsc.orgresearchgate.net

TD-DFT can be used to map the potential energy surfaces of the excited states, identifying energy minima and transition states that describe these reaction pathways. nih.gov For example, by optimizing the geometry of the molecule in its first excited singlet state (S₁), researchers can determine if the ESIPT process is energetically favorable. Calculations on related nitrophenols suggest that relaxation from excited singlet states is very fast, and photochemistry often proceeds through a triplet state (T₁) following intersystem crossing. rsc.orgacs.org The relative energies of the singlet and triplet states, calculated via TD-DFT, are crucial for predicting the likelihood of such processes.

Table 2: Illustrative TD-DFT Results for a Substituted Nitrophenol in Solution This table presents hypothetical data based on typical TD-DFT calculations (e.g., using PBE0 or B3LYP functionals) for molecules analogous to this compound.

| State | Calculated Excitation Energy (eV) | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | 3.45 | 359 | 0.15 | HOMO → LUMO (π → π* CT) |

| S₂ | 4.32 | 287 | 0.28 | HOMO-1 → LUMO (π → π) |

| T₁ | 2.80 | 443 | 0.00 | HOMO → LUMO (π → π CT) |

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into how its behavior is influenced by its surrounding environment, particularly in solution. These simulations model the interactions between the solute (this compound) and solvent molecules, as well as interactions between solute molecules themselves.

Solvent Effects: The properties and reactivity of a molecule can be significantly altered by the solvent. MD simulations can explicitly model these effects by surrounding the solute with a large number of solvent molecules (e.g., water, methanol, or isopropanol). nih.gov The simulation tracks the trajectory of each particle, governed by a force field that describes the potential energy of the system. This allows for the analysis of structural and dynamic properties, such as the formation and lifetime of hydrogen bonds between the nitrophenol's hydroxyl or nitro groups and the solvent molecules. chemrxiv.org

For instance, studies on the ozonation of p-nitrophenol in water used reactive force field (ReaxFF) MD to reveal the important role of water clusters in the reaction mechanism. pku.edu.cn Similarly, simulations can show how different solvents might stabilize or destabilize certain conformers of this compound, potentially shifting the conformational equilibrium compared to the gas phase.

Intermolecular Interactions: MD simulations are also ideal for studying intermolecular interactions, such as the tendency of molecules to aggregate or adsorb onto surfaces. By simulating a system with multiple nitrophenol molecules, one can calculate the potential of mean force (PMF) to quantify the energetic favorability of dimerization or larger cluster formation. Studies on the adsorption of phenol (B47542) and p-nitrophenol onto kaolinite (B1170537) clay surfaces have used MD to elucidate the interaction mechanisms, finding that hydrogen bonding and other non-covalent interactions dominate the process. chemrxiv.orgchemrxiv.org The adsorption energy, which indicates the strength of the interaction between the solute and a surface, can be calculated from the simulation trajectories. chemrxiv.org These insights are crucial for understanding the environmental fate and transport of such compounds.

Table 3: Illustrative Intermolecular Interaction Energies from MD Simulations This table presents hypothetical data representing the output from an MD simulation of a nitrophenol in an aqueous solution.

| Interaction Type | Interacting Groups | Average Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding (Solute-Solvent) | Phenolic -OH with Water | -4.5 | Strong interaction influencing solubility |

| Hydrogen Bonding (Solute-Solvent) | Nitro -NO₂ with Water | -2.8 | Contributes to solvation shell structure |

| van der Waals (Solute-Solute) | Aromatic Rings (π-π stacking) | -1.5 | Drives aggregation at higher concentrations |

| Electrostatic (Solute-Solvent) | Entire Solute with Water Dipoles | -12.0 | Overall electrostatic stabilization in a polar solvent |

Isotopic Labeling Studies and Kinetic Isotope Effects for Mechanistic Insights

Isotopic labeling is an experimental technique used to trace the path of atoms through a chemical reaction. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), scientists can determine the fate of that specific atom in the products, thereby elucidating the reaction mechanism. ias.ac.in When this isotopic substitution leads to a change in the reaction rate, the phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.org

Mechanistic Insights from Isotopic Labeling: For a reaction involving this compound, such as its photochemical degradation or a proton transfer reaction, labeling can provide unambiguous evidence for a proposed mechanism. For example, to confirm the intramolecular hydrogen transfer mechanism in the photolysis of ortho-nitrophenols to form HONO, one could synthesize this compound with the phenolic hydrogen replaced by deuterium (OD group). rsc.org If the product formed is DONO instead of HONO, it provides direct evidence that the phenolic hydrogen is the one being transferred.

Kinetic Isotope Effects (KIE): The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). wikipedia.org

A primary KIE (typically k_H/k_D > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org This is because the bond to the heavier isotope has a lower zero-point vibrational energy and requires more energy to break.

A secondary KIE (k_H/k_D is close to 1) occurs when the bond to the isotope is not broken but its environment changes during the rate-determining step, for instance, due to a change in hybridization of the carbon atom to which it is attached. wikipedia.orglibretexts.org

In the context of this compound, measuring the KIE for a base-catalyzed deprotonation of the phenolic hydroxyl group would be expected to show a large primary KIE if proton transfer is the rate-limiting step. researchgate.net Comparing the rate of reaction of the normal compound with that of its deuterated analogue (where the OH group is replaced by OD) would yield a k_H/k_D value significantly greater than 1, confirming the mechanism. quora.com Such studies are crucial for understanding the details of transition states and reaction pathways. researchgate.net

Table 4: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction This table illustrates how KIE data can be interpreted to provide mechanistic insights for a reaction involving a nitrophenol.

| Reaction | Isotopic Substitution | Observed k_H/k_D | Type of KIE | Mechanistic Implication |

|---|---|---|---|---|

| Base-catalyzed deprotonation | Phenolic H vs. D | 7.2 | Primary | O-H bond cleavage occurs in the rate-determining step. |

| Electrophilic aromatic substitution | Aromatic C-H vs. C-D | 1.1 | Secondary | C-H bond cleavage is not part of the rate-determining step. |

Comparative Analysis and Emerging Research Frontiers for Nitrophenol Compounds

Comparative Studies of 4,5-Dimethyl-2-nitrophenol with Other Nitrophenol Isomers and Analogs

The synthesis of nitrophenols, including this compound, is primarily achieved through the electrophilic nitration of the corresponding phenolic precursor. This reaction is a cornerstone of aromatic chemistry, yet achieving high efficiency and, particularly, high regioselectivity (the control of where the nitro group attaches to the aromatic ring) remains a significant area of research. dergipark.org.tr The hydroxyl (-OH) group of phenol (B47542) is a strongly activating, ortho-para directing group, meaning it promotes the substitution at the positions immediately adjacent (ortho) and opposite (para) to it. wikipedia.org

In the case of unsubstituted phenol, nitration typically yields a mixture of 2-nitrophenol (B165410) (ortho-isomer) and 4-nitrophenol (B140041) (para-isomer). wikipedia.org The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent and the solvent used. For instance, studies have shown that the ortho/para isomer ratio can be manipulated by the choice of metal nitrates and solvents; nitration with copper(II) nitrate (B79036) in acetone (B3395972) can yield an ortho/para ratio of 0.5, while in ether, the ratio increases to 1.06.

The synthesis of this compound involves the nitration of 3,4-dimethylphenol (B119073). The regioselectivity, in this case, is governed by the directing effects of three substituents: the hydroxyl group and two methyl groups. Both methyl groups and the hydroxyl group are activating and ortho-para directing. The powerful directing effect of the hydroxyl group, combined with the directing influence of the two methyl groups, results in the nitro group being selectively introduced at the C2 position, which is ortho to the hydroxyl group and sterically accessible. This leads to a more regioselective synthesis compared to the nitration of unsubstituted phenol.

Modern synthetic strategies focus on "green" chemistry approaches to improve regioselectivity and reduce hazardous waste. researchgate.net These methods often employ solid-acid catalysts like zeolites or alternative nitrating agents such as bismuth nitrate, which can favor the formation of one isomer over another and allow for milder reaction conditions. researchgate.netchemicalbook.comgoogle.com For example, the use of zeolites can significantly enhance the yield of the para isomer in the nitration of some substituted phenols due to shape-selectivity imposed by the catalyst's pores. google.com

Table 1: Comparison of Nitrating Agents and Conditions for Phenol

| Nitrating Agent | Catalyst/Medium | Key Outcome/Selectivity | Reference |

| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Traditional method, often leads to mixtures and over-nitration. | dergipark.org.tr |

| Copper(II) Nitrate | Acetone | Low ortho/para ratio (0.5). | |

| Copper(II) Nitrate | Diethyl Ether | Higher ortho/para ratio (1.06). | |

| NH₄NO₃ | KHSO₄ | Reported as a regioselective method for ortho nitration. | dergipark.org.tr |

| Bismuth Nitrate | Acetone | Efficient for nitration of various phenols. | chemicalbook.com |

| Nitric Acid (conc.) | Zeolite | High regioselectivity for para-isomers. | google.com |

The environmental fate of nitrophenols is dictated by their physicochemical properties and susceptibility to transformation processes like biodegradation and photolysis. While specific kinetic data for this compound are not extensively documented, its environmental behavior can be inferred by comparing its structure to well-studied isomers like 2-nitrophenol and 4-nitrophenol.

The addition of two methyl groups to the nitrophenol structure is expected to significantly alter its environmental partitioning. Methyl groups increase the compound's hydrophobicity, which would likely lead to a higher soil adsorption coefficient (Koc) and a lower water solubility for this compound compared to its non-methylated analogs. This increased sorption to soil and sediment could decrease its mobility in the environment but also potentially reduce its bioavailability for microbial degradation.

Transformation kinetics for nitrophenols vary widely based on environmental conditions. In aquatic systems, photolysis can be a significant degradation pathway, while in soil and water, biodegradation by microorganisms is crucial. The half-life of 4-nitrophenol, for example, can be as short as 14-25 days in the presence of specific fungi but as long as 383 days in soil under aerobic conditions without light. piat.org.nz The presence of alkyl substituents, such as the methyl groups in this compound, can affect biodegradation rates. In some cases, alkylation can render the molecule more recalcitrant, while in others, the substituents may be utilized by specific microbial enzymes.

The relationship between a molecule's structure and its degradation rate is a key aspect of environmental science. For nitrophenols, the position of the nitro group and the nature of other substituents on the aromatic ring dictate the degradation pathways and kinetics.